1,2-dibromopentafluoropropyl 2,2,3,3-tetrafluoropropyl ether
CAS No.: 396716-51-1
Cat. No.: VC2429582
Molecular Formula: C6H3Br2F9O
Molecular Weight: 421.88 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 396716-51-1 |
|---|---|
| Molecular Formula | C6H3Br2F9O |
| Molecular Weight | 421.88 g/mol |
| IUPAC Name | 1,2-dibromo-1,2,3,3,3-pentafluoro-1-(2,2,3,3-tetrafluoropropoxy)propane |
| Standard InChI | InChI=1S/C6H3Br2F9O/c7-4(13,6(15,16)17)5(8,14)18-1-3(11,12)2(9)10/h2H,1H2 |
| Standard InChI Key | IQOBRELAYPOQIZ-UHFFFAOYSA-N |
| SMILES | C(C(C(F)F)(F)F)OC(C(C(F)(F)F)(F)Br)(F)Br |
| Canonical SMILES | C(C(C(F)F)(F)F)OC(C(C(F)(F)F)(F)Br)(F)Br |
Introduction
Chemical Structure and Properties
Molecular Structure and Identification
1,2-Dibromopentafluoropropyl 2,2,3,3-tetrafluoropropyl ether features a complex structure containing both bromine and fluorine atoms attached to a carbon backbone with an ether linkage. This compound is characterized by the following identifiers and structural information:
| Parameter | Value |
|---|---|
| CAS Number | 396716-51-1 |
| Molecular Formula | C₆H₃Br₂F₉O |
| Molecular Weight | 421.88 g/mol |
| Standard InChI | InChI=1S/C6H3Br2F9O/c7-4(13,6(15,16)17)5(8,14)18-1-3(11,12)2(9)10/h2H,1H2 |
| European Community (EC) Number | 671-643-8 |
| PubChem CID | 2778644 |
The molecular structure consists of a dibromopentafluoropropyl group connected to a tetrafluoropropyl group through an oxygen atom, forming an ether linkage. The presence of multiple fluorine atoms and two bromine atoms contributes to the compound's distinctive properties and potential applications in specialized chemical processes.
Predicted Physical Properties
Based on related fluorinated ethers, the following physical properties can be anticipated:
| Property | Expected Value/Characteristic |
|---|---|
| Physical State at Room Temperature | Liquid |
| Color | Colorless to slight yellow |
| Density | Approximately 1.8-2.0 g/cm³ (higher than water due to Br and F atoms) |
| Boiling Point | Likely between 90-120°C (based on related compounds) |
| Solubility | Likely poorly soluble in water; soluble in fluorinated solvents |
| Vapor Pressure | Relatively low due to high molecular weight |
For comparison, the related compound 1,1,2,2-tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether has a boiling point of 92°C and a specific gravity of 1.54 , while 2,2,3,3-tetrafluoropropyl difluoromethyl ether has a boiling point of 69°C and a density of 1.47 . The presence of bromine atoms in our target compound would likely increase both the boiling point and density compared to these related compounds.
Chemical Reactivity
The chemical reactivity of 1,2-dibromopentafluoropropyl 2,2,3,3-tetrafluoropropyl ether is influenced by several structural features:
Synthesis Methods and Related Chemistry
Insight from Related Compounds
The synthesis of trifluorovinyl ethers incorporating functionalized hydrocarbon ether groups provides some context for potential synthetic approaches. For example, related fluorinated ethers have been synthesized from sodium alkoxides and hexafluoropropene oxide . This approach involves:
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Formation of a sodium alkoxide from the corresponding alcohol
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Reaction of the sodium alkoxide with hexafluoropropene oxide
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Formation of an intermediate ester
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Conversion to the desired ether through additional steps
The specific synthesis of 1,2-dibromopentafluoropropyl 2,2,3,3-tetrafluoropropyl ether likely involves a specialized approach that incorporates both the tetrafluoropropyl and dibromopentafluoropropyl moieties. The bromination step would typically occur after the formation of the fluorinated backbone or through the use of pre-brominated starting materials.
Applications and Research Context
| Field | Potential Applications |
|---|---|
| Chemical Research | Intermediates in organic synthesis |
| Materials Science | Components in specialized polymers and materials |
| Electronics | Heat transfer fluids and cleaning agents |
| Pharmaceuticals | Building blocks for drug development |
| Industrial Processes | Specialized solvents and reaction media |
The presence of bromine atoms in the structure might also make this compound useful as a flame retardant additive or as a reactive intermediate in the synthesis of more complex molecules.
Research Context
Fluorinated ethers similar to 1,2-dibromopentafluoropropyl 2,2,3,3-tetrafluoropropyl ether have been the subject of research in several contexts:
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As components in the development of fluoropolymers with specialized properties
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As potential alternatives to environmentally problematic compounds
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In the study of structure-property relationships of organofluorine compounds
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As model compounds for investigating reaction mechanisms involving fluorinated substrates
Research on related fluorinated compounds often focuses on their potential environmental impact and chemical reactivity. The unique combination of bromine and fluorine atoms in this molecule may provide distinctive reactivity patterns that could be exploited in specialized chemical transformations.
Current Research and Future Directions
Research involving 1,2-dibromopentafluoropropyl 2,2,3,3-tetrafluoropropyl ether and related fluorinated ethers continues to evolve. Current research directions may include:
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Investigation of structure-property relationships to understand how the unique combination of bromine and fluorine atoms influences physical and chemical properties
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Development of new synthetic methodologies to access these complex molecules more efficiently
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Exploration of potential applications in materials science, particularly in fields requiring thermal stability and chemical resistance
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Assessment of environmental fate and potential alternatives with reduced environmental impact
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Utilization as building blocks for more complex fluorinated materials with specialized functions
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